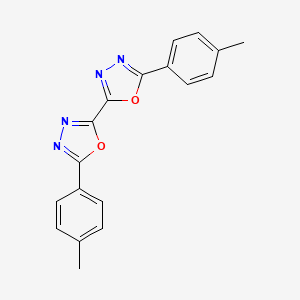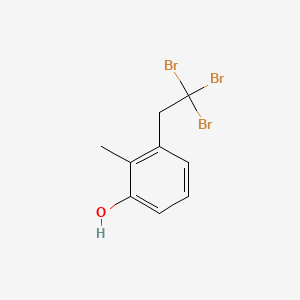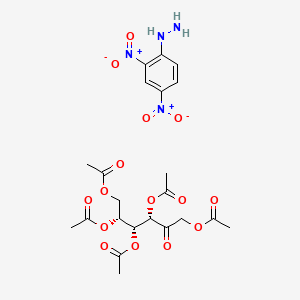![molecular formula C11H13N3 B14324148 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 105575-76-6](/img/structure/B14324148.png)
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring connected via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyridine derivative. One common method is the reaction of 3,5-dimethylpyrazole with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole or pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biological Studies: Pyrazole derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its role in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyrazole and pyridine rings. This coordination can influence the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A precursor to 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine, used in similar coordination chemistry applications.
N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine: A related compound with similar coordination properties.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine:
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it a versatile ligand for forming stable metal complexes with enhanced catalytic activity compared to other similar compounds .
Propiedades
Número CAS |
105575-76-6 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h3-7H,8H2,1-2H3 |
Clave InChI |
RVVDTAGINJPVFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC2=CC=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)


![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)



